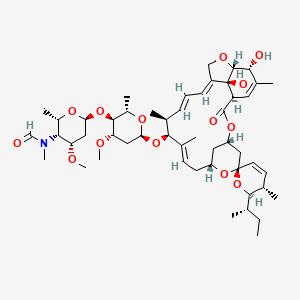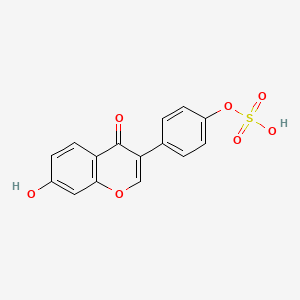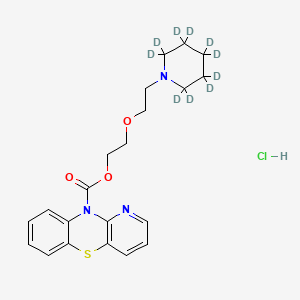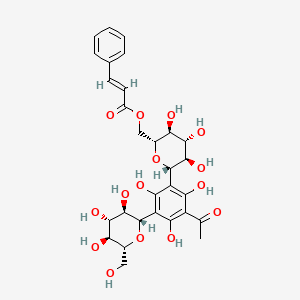
Leptabiside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leptabiside C is a natural product extensively employed in pharmaceutical research, particularly for studying inflammation. It is known for its remarkable efficiency in investigating various inflammatory diseases, such as arthritis and inflammatory bowel disease . The molecular formula of this compound is C29H34O15, and it has a molecular weight of 622.58 g/mol.
Métodos De Preparación
Leptabiside C is typically isolated from natural sources, although specific synthetic routes and industrial production methods are not well-documented in the literature. The compound is often prepared in research laboratories for experimental purposes. For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration .
Análisis De Reacciones Químicas
Leptabiside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Leptabiside C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is extensively studied for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Mecanismo De Acción
The mechanism by which Leptabiside C exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways, although the exact molecular targets are not fully elucidated. It is believed to interact with various enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
Comparación Con Compuestos Similares
Leptabiside C can be compared with other similar compounds, such as:
- Leptabiside A
- Leptabiside B
- Leptabiside D
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its potent anti-inflammatory properties, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C29H34O15 |
|---|---|
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-11(31)16-21(35)17(28-26(40)24(38)19(33)13(9-30)43-28)23(37)18(22(16)36)29-27(41)25(39)20(34)14(44-29)10-42-15(32)8-7-12-5-3-2-4-6-12/h2-8,13-14,19-20,24-30,33-41H,9-10H2,1H3/b8-7+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |
Clave InChI |
FUAIIEXBTCVGEO-SKCNKXEMSA-N |
SMILES isomérico |
CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

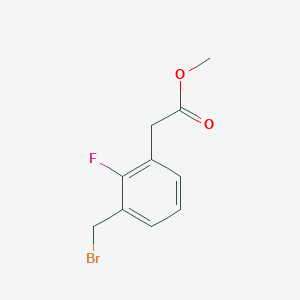
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
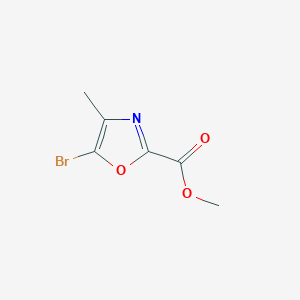
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
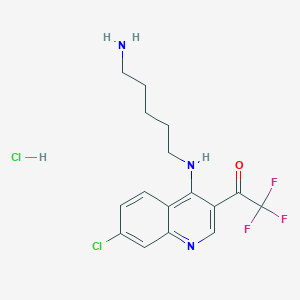
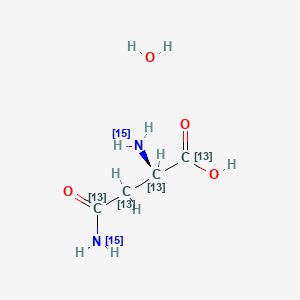

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
